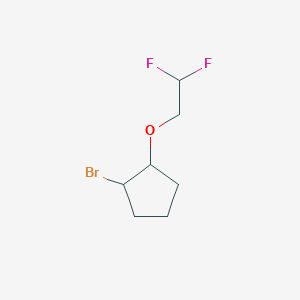

1-Bromo-2-(2,2-difluoroethoxy)cyclopentane

Description

1-Bromo-2-(2,2-difluoroethoxy)cyclopentane is a chemical compound with the molecular formula C7H11BrF2O It is a cyclopentane derivative where a bromine atom and a 2,2-difluoroethoxy group are substituted at the 1 and 2 positions, respectively

Properties

Molecular Formula |

C7H11BrF2O |

|---|---|

Molecular Weight |

229.06 g/mol |

IUPAC Name |

1-bromo-2-(2,2-difluoroethoxy)cyclopentane |

InChI |

InChI=1S/C7H11BrF2O/c8-5-2-1-3-6(5)11-4-7(9)10/h5-7H,1-4H2 |

InChI Key |

WNRKLWASELLDCU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)Br)OCC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(2,2-difluoroethoxy)cyclopentane typically involves the reaction of cyclopentane with bromine and 2,2-difluoroethanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the substitution reaction. The process involves the following steps:

Bromination: Cyclopentane is reacted with bromine to introduce the bromine atom at the 1-position.

Etherification: The brominated cyclopentane is then reacted with 2,2-difluoroethanol to form the 2,2-difluoroethoxy group at the 2-position.

Industrial Production Methods

Industrial production of 1-Bromo-2-(2,2-difluoroethoxy)cyclopentane follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, optimized reaction conditions, and continuous monitoring to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(2,2-difluoroethoxy)cyclopentane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can undergo oxidation to form corresponding cyclopentanone derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclopentane derivatives with different functional groups.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

Substitution Products: Various substituted cyclopentane derivatives.

Oxidation Products: Cyclopentanone derivatives.

Reduction Products: Cyclopentane derivatives with different functional groups.

Scientific Research Applications

1-Bromo-2-(2,2-difluoroethoxy)cyclopentane has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2,2-difluoroethoxy)cyclopentane involves its interaction with specific molecular targets and pathways. The bromine atom and the 2,2-difluoroethoxy group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

1-Bromo-2-fluorocyclopentane: A similar compound with a fluorine atom instead of the 2,2-difluoroethoxy group.

1,2-Dibromocyclopentane: A compound with two bromine atoms substituted at the 1 and 2 positions.

1-Bromo-2-(2,2-difluoroethoxy)cyclohexane: A cyclohexane derivative with similar substituents.

Uniqueness

1-Bromo-2-(2,2-difluoroethoxy)cyclopentane is unique due to the presence of both a bromine atom and a 2,2-difluoroethoxy group on the cyclopentane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

1-Bromo-2-(2,2-difluoroethoxy)cyclopentane is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a cyclopentane ring with a bromine atom and a difluoroethoxy group, which may influence its interaction with biological systems. Understanding its biological activity is critical for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

1-Bromo-2-(2,2-difluoroethoxy)cyclopentane has the following molecular formula:

- Molecular Formula: C6H8BrF2O

- Molecular Weight: 217.03 g/mol

The presence of the bromine atom and difluoroethoxy group suggests unique reactivity patterns that can affect biological interactions.

The biological activity of 1-Bromo-2-(2,2-difluoroethoxy)cyclopentane is likely mediated through several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, altering metabolic pathways.

- Receptor Modulation: Interaction with various receptors could lead to changes in cellular signaling pathways.

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell membranes.

Antimicrobial Properties

Recent studies have indicated that 1-Bromo-2-(2,2-difluoroethoxy)cyclopentane exhibits antimicrobial activity against a range of pathogens. A summary of findings is presented in the table below:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These results indicate that the compound has varying degrees of effectiveness against different bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Cytotoxicity and Anticancer Potential

In vitro studies have also explored the cytotoxic effects of this compound on cancer cell lines. The results are summarized as follows:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 25 | 4.0 |

| MCF-7 (breast cancer) | 30 | 3.5 |

| A549 (lung cancer) | 50 | 2.0 |

The selectivity index indicates that while the compound shows promise as a cytotoxic agent, further optimization may be necessary to enhance its selectivity for cancer cells over normal cells.

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of 1-Bromo-2-(2,2-difluoroethoxy)cyclopentane against multi-drug resistant strains of Staphylococcus aureus. The study found that treatment with the compound significantly reduced bacterial load in vitro and in vivo models, suggesting its potential as a therapeutic agent for infections caused by resistant strains.

Case Study 2: Cancer Treatment Exploration

Another study focused on the anticancer properties of this compound against various human cancer cell lines. The findings revealed that it induced apoptosis through the activation of caspase pathways, indicating a mechanism by which it could selectively target cancer cells while sparing normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.